molecular formula C8H8Cl2N2O B8479372 alpha-Amino-2,6-dichlorobenzeneacetamide

alpha-Amino-2,6-dichlorobenzeneacetamide

Cat. No. B8479372
M. Wt: 219.06 g/mol
InChI Key: SUPIZFSVRQSNQV-UHFFFAOYSA-N
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Patent
US05556886

Procedure details

A mixture of 0.092 parts of α-amino-2,6-dichlorobenzeneacetamide, 0.032 parts of 2-fluoronitrobenzene and 1 part of 1,3-dimetyl-2-imidazolidinone was stirred for 6 hours at 140° C. The product was extracted and the extract was dried, filtered and evaporated at 100° C. and 133-266 Pa. The residue was purified by column chromatography (HPCL; silica gel; CH2Cl2 /CH3OH 99:1→90:10), yielding 0.12 parts of (-)-2,6-dichloro-α-[(2-nitrophenyl)amino]benzeneacetamide (e.e.=90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:13])[C:3]([NH2:5])=[O:4].F[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-:23])=[O:22].CN1CCN(C)C1=O>>[Cl:13][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([Cl:12])[C:6]=1[CH:2]([NH:1][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-:23])=[O:22])[C:3]([NH2:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)N)C1=C(C=CC=C1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(CC1)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred for 6 hours at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted
CUSTOM
Type
CUSTOM
Details
the extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated at 100° C.
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (HPCL; silica gel; CH2Cl2 /CH3OH 99:1→90:10)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(C(=O)N)NC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.